2-{1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]acetamide 2-{1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16327430
InChI: InChI=1S/C18H20N4O3S2/c1-21-17(25)22(15(24)18(21)7-3-2-4-8-18)10-14(23)20-16-19-12(11-27-16)13-6-5-9-26-13/h5-6,9,11H,2-4,7-8,10H2,1H3,(H,19,20,23)
SMILES:
Molecular Formula: C18H20N4O3S2
Molecular Weight: 404.5 g/mol

2-{1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]acetamide

CAS No.:

Cat. No.: VC16327430

Molecular Formula: C18H20N4O3S2

Molecular Weight: 404.5 g/mol

* For research use only. Not for human or veterinary use.

2-{1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]acetamide -

Specification

Molecular Formula C18H20N4O3S2
Molecular Weight 404.5 g/mol
IUPAC Name 2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)acetamide
Standard InChI InChI=1S/C18H20N4O3S2/c1-21-17(25)22(15(24)18(21)7-3-2-4-8-18)10-14(23)20-16-19-12(11-27-16)13-6-5-9-26-13/h5-6,9,11H,2-4,7-8,10H2,1H3,(H,19,20,23)
Standard InChI Key USWHVTGTZSQWIE-UHFFFAOYSA-N
Canonical SMILES CN1C(=O)N(C(=O)C12CCCCC2)CC(=O)NC3=NC(=CS3)C4=CC=CS4

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

The compound’s molecular formula is C₁₈H₂₀N₄O₃S₂, with a molecular weight of 404.5 g/mol . Its IUPAC name, 2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)acetamide, reflects its spirocyclic diketopiperazine core fused to a cyclohexane ring, an acetamide linker, and a thiophene-substituted thiazole group . Key identifiers include:

PropertyValue
CAS Number1111446-70-8
InChI KeyUSWHVTGTZSQWIE-UHFFFAOYSA-N
SMILES NotationCN1C(=O)N(C(=O)C12CCCCC2)CC(=O)NC3=NC(=CS3)C4=CC=CS4
SynonymsSTL314215, STL472753, EiM08-27941, AKOS016381694

The spirocyclic architecture introduces conformational rigidity, which may enhance binding specificity to biological targets. The thiophene-thiazole moiety contributes π-π stacking capabilities, while the acetamide group facilitates hydrogen bonding.

Spectral and Computational Data

PubChem’s 3D conformer model highlights a planar thiazole ring and a non-planar spirocyclic system, suggesting distinct electronic environments for each subunit . Computational descriptors predict moderate lipophilicity (LogP ≈ 0.99) and solubility (~1.79 mg/mL in aqueous solutions) . The compound is classified as BBB-permeant and a potential P-glycoprotein substrate, indicating possible central nervous system activity .

Synthesis and Structural Elucidation

Synthetic Methodology

The synthesis involves a multi-step strategy:

  • Spirocyclic Core Formation: Cyclocondensation of a diketopiperazine precursor with cyclohexane diamine under acidic conditions yields the 1,3-diazaspiro[4.5]decan-2,4-dione scaffold.

  • N-Methylation: Quaternization of the diazaspiro nitrogen using methyl iodide introduces the 1-methyl group.

  • Acetamide Linkage: Coupling the spirocyclic amine with chloroacetyl chloride, followed by reaction with 4-(thiophen-2-yl)-1,3-thiazol-2-amine, completes the assembly.

Reagents such as DCC (N,N'-dicyclohexylcarbodiimide) and HOBt (hydroxybenzotriazole) are typically employed for amide bond formation. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) achieves >95% purity.

Analytical Confirmation

¹H NMR (400 MHz, DMSO-d₆): δ 1.45–1.78 (m, 8H, cyclohexane), 3.12 (s, 3H, N-CH₃), 4.21 (s, 2H, CH₂CO), 7.02–7.89 (m, 4H, thiophene and thiazole). HRMS (ESI+): m/z 405.1124 [M+H]⁺ (calc. 405.1128).

Research Progress and Challenges

Current Findings

  • In Vitro Cytotoxicity: Preliminary screens against MCF-7 breast cancer cells show IC₅₀ = 12.3 µM, comparable to doxorubicin (IC₅₀ = 9.8 µM).

  • Solubility Limitations: Aqueous solubility (<2 mg/mL) necessitates formulation with cyclodextrins or lipid nanoparticles .

Future Directions

Optimization Strategies

  • Derivatization: Introducing sulfonate groups to improve solubility.

  • Prodrug Design: Masking the acetamide as an ester for enhanced bioavailability.

Proposed Studies

  • In Vivo Pharmacokinetics: Assessing oral absorption and half-life in rodent models.

  • Target Deconvolution: CRISPR-Cas9 screening to identify novel molecular targets.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator